2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide
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Overview
Description
2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide, also known as ACEA, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. ACEA belongs to the class of compounds known as cannabinoid receptor agonists, which have been shown to have a wide range of effects on the body.
Mechanism Of Action
2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide acts as an agonist for the CB1 and CB2 cannabinoid receptors, which are located throughout the body. When 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide binds to these receptors, it activates a signaling pathway that can modulate a wide range of physiological processes, including pain perception, inflammation, and immune function.
Biochemical and Physiological Effects
2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide has been shown to have a wide range of effects on the body, including analgesic, anti-inflammatory, and anti-cancer properties. It has also been shown to modulate the immune system and to have neuroprotective effects.
Advantages And Limitations For Lab Experiments
2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide has several advantages as a research tool, including its high affinity for the CB1 and CB2 receptors, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, it is important to note that 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide is a potent agonist for these receptors and should be used with caution in experimental settings.
Future Directions
There are several areas of research that could be explored in the future with regards to 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide. One potential direction is to investigate its potential as a treatment for chronic pain and inflammation. Another area of interest is its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide could be studied for its potential in the treatment of cancer, as it has been shown to have anti-cancer properties in vitro.
Synthesis Methods
2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide can be synthesized through a multistep process that involves the reaction of 4-acetylpiperazine with 1-cyano-1-cyclopropane carboxylic acid, followed by the addition of acetic anhydride and acetic acid. The final product is obtained through purification using chromatography.
Scientific Research Applications
2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide has been studied for its potential therapeutic applications in a variety of areas, including pain management, inflammation, and cancer treatment. It has been shown to have a high affinity for the CB1 and CB2 cannabinoid receptors, which are involved in a wide range of physiological processes.
properties
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-11(19)18-7-5-17(6-8-18)9-13(20)16-14(2,10-15)12-3-4-12/h12H,3-9H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYDBQRAORPEOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC(=O)NC(C)(C#N)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide |
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